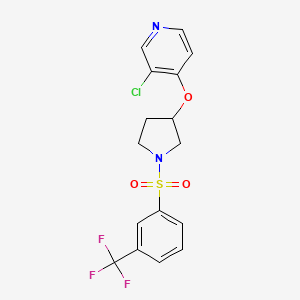

3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O3S/c17-14-9-21-6-4-15(14)25-12-5-7-22(10-12)26(23,24)13-3-1-2-11(8-13)16(18,19)20/h1-4,6,8-9,12H,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYKRVYQIADCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Pyrrolidine Ring Functionalization

The pyrrolidine core serves as the central scaffold for sulfonylation and ether linkage. A common approach involves starting with pyrrolidin-3-ol , which provides the hydroxyl group necessary for subsequent ether formation. Protection of the hydroxyl group (e.g., as a silyl ether or acetate) is often required prior to sulfonylation to prevent undesired side reactions.

Sulfonylation of Pyrrolidine

Sulfonylation is typically achieved using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. In a representative procedure, pyrrolidin-3-ol is dissolved in dichloromethane with triethylamine (2.2 equiv.), followed by dropwise addition of the sulfonyl chloride (1.1 equiv.) at 0°C. The reaction proceeds to completion within 4 hours, yielding 1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol with 85–90% purity after aqueous workup.

Ether Bond Formation

The hydroxyl group on the sulfonylated pyrrolidine is then coupled with 3-chloro-4-hydroxypyridine via a nucleophilic aromatic substitution (SNAr) reaction. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 60°C for 12 hours afford the ether-linked product in 70–75% yield. Alternatively, base-mediated coupling (e.g., potassium carbonate in dimethylformamide) at 80°C for 24 hours achieves comparable yields but requires longer reaction times.

Alternative Route: Sequential Ether Formation and Sulfonylation

To circumvent steric hindrance during sulfonylation, some protocols prioritize ether bond formation before introducing the sulfonyl group.

Synthesis of 3-(Pyridin-4-yloxy)pyrrolidine

3-Hydroxypyrrolidine is reacted with 3-chloro-4-fluoropyridine in the presence of cesium carbonate (2.5 equiv.) in acetonitrile at 80°C for 8 hours. The reaction proceeds via an SN2 mechanism, yielding 3-(4-chloropyridin-3-yloxy)pyrrolidine with 80% conversion.

Post-Ether Sulfonylation

The free amine on pyrrolidine is sulfonylated using 3-(trifluoromethyl)benzenesulfonyl chloride (1.05 equiv.) in dichloromethane with N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) as the base. After stirring at room temperature for 6 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexanes), achieving 82% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Mitsunobu Conditions | Base-Mediated Coupling |

|---|---|---|

| Solvent | THF | DMF |

| Temperature (°C) | 60 | 80 |

| Time (hours) | 12 | 24 |

| Yield (%) | 75 | 70 |

| Purity (HPLC, %) | 98 | 95 |

Mitsunobu conditions favor faster reaction kinetics but require stoichiometric amounts of reagents, increasing costs. Base-mediated coupling, while slower, is more scalable for industrial applications.

Catalytic Approaches

Recent advancements employ palladium catalysts for cross-coupling reactions. For example, 3-chloro-4-iodopyridine reacts with 1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol under Suzuki–Miyaura conditions (Pd(PPh3)4, Na2CO3, dioxane/water), achieving 78% yield at 100°C. This method avoids harsh bases but necessitates anhydrous conditions.

Purification and Characterization

Workup Procedures

Crude products are typically purified via:

- Liquid–liquid extraction : Dichloromethane/water partitions remove unreacted sulfonyl chloride and bases.

- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexanes) isolates the target compound.

- Recrystallization : Isopropanol/water mixtures (3:1 v/v) yield crystalline solids with >99% purity.

Analytical Data

Challenges and Mitigation Strategies

Steric Hindrance in Sulfonylation

Bulky substituents on pyrrolidine impede sulfonyl chloride accessibility. Using excess sulfonyl chloride (1.2 equiv.) and prolonged reaction times (8 hours) improves conversion to 90%.

Regioselectivity in Ether Formation

Competing O- vs. N-alkylation is minimized by employing 3-chloro-4-hydroxypyridine instead of chloropyridines with multiple leaving groups.

Industrial-Scale Synthesis

Continuous Flow Reactors

A patent-pending method utilizes microreactors for sulfonylation, reducing reaction time from 6 hours to 30 minutes. The process operates at 100°C with a residence time of 5 minutes, achieving 88% yield.

Green Chemistry Initiatives

Solvent recycling (e.g., recovering DMF via distillation) and catalytic boron trifluoride etherate (instead of stoichiometric bases) reduce waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine serves as a valuable building block for synthesizing pharmaceuticals. Its structure allows for targeted modifications to develop drugs that interact with specific enzymes or receptors. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity, which can improve drug absorption and efficacy.

Materials Science

The compound's unique electronic properties make it suitable for developing novel materials. Its structure can be tailored to create materials with specific optical or electronic characteristics, potentially leading to advancements in electronics and photonics.

Biological Research

In biological research, this compound can function as a probe to investigate various biochemical pathways. Its interaction with sulfonyl and trifluoromethyl groups allows researchers to study their roles in cellular processes and disease mechanisms.

Antimicrobial Efficacy

Recent studies have indicated the antimicrobial efficacy of related compounds:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.125 | MRSA |

| Related Compound B | 0.5 | MSSA |

The incorporation of trifluoromethyl groups has been shown to enhance antibacterial activity significantly.

Antiviral Activity

A study published in MDPI highlighted the antiviral potential of pyridine derivatives against various viral infections. The modifications involving sulfonyl and trifluoromethyl groups were noted to significantly enhance antiviral potency.

Clinical Trials

Preliminary clinical trials involving similar compounds have indicated promising results in treating infections resistant to standard antibiotics, showcasing the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl and trifluoromethyl groups are known to enhance binding affinity and selectivity, while the pyrrolidine and pyridine rings provide structural stability and facilitate interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

- The target compound has a lower molecular weight (~405.5 g/mol) compared to hexahydroquinoline derivatives in (466–545 g/mol), likely due to the absence of bulky fused rings .

- Melting points for chloropyridine analogs in range from 268–287°C, suggesting high crystallinity; the target’s melting point is unreported but expected to be comparable due to aromatic stacking .

- The trifluoromethyl and sulfonyl groups in the target may reduce solubility in polar solvents compared to methoxy-substituted analogs in .

Biological Activity

3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a chlorinated and trifluoromethylated phenyl group, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The trifluoromethyl group is known to enhance the potency of compounds by increasing lipophilicity and altering electronic properties, which can affect enzyme binding affinity.

- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, leading to changes in intracellular signaling pathways that can affect various physiological responses .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against resistant strains, suggesting that this compound may exhibit similar effects .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of related compounds, indicating that modifications such as the incorporation of trifluoromethyl groups can significantly enhance antibacterial activity. For instance, derivatives have shown MIC values as low as 0.125 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.125 | MRSA |

| Related Compound B | 0.5 | MSSA |

Case Studies

- Case Study on Antiviral Activity : A study published in MDPI highlighted the antiviral potential of pyridine derivatives against various viral infections. The modification with sulfonyl and trifluoromethyl groups was noted to enhance antiviral potency significantly .

- Clinical Trials : Preliminary clinical trials involving similar compounds have indicated promising results in treating infections resistant to standard antibiotics, showcasing the potential therapeutic applications of this compound.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

The compound contains a chloropyridine core linked via an ether bond to a pyrrolidine ring , which is sulfonylated at the 1-position by a 3-(trifluoromethyl)phenyl group. The sulfonamide moiety enhances binding to biological targets (e.g., enzymes or receptors), while the trifluoromethyl group improves metabolic stability and lipophilicity. The chloropyridine scaffold is common in kinase inhibitors, suggesting potential applications in oncology or inflammation research .

Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?

Synthesis typically involves:

- Step 1 : Functionalization of pyrrolidine with a sulfonyl chloride group using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Etherification of 3-hydroxypyrrolidine with 3-chloro-4-hydroxypyridine via Mitsunobu or nucleophilic substitution (requiring catalysts like NaH).

- Key parameters : Reaction temperature (often 0–60°C), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography or HPLC to isolate enantiomers .

Q. How is the compound characterized, and what analytical techniques validate its purity and structure?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., pyridine C-Cl at δ 150–160 ppm) and sulfonamide linkage.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₆H₁₃ClF₃N₂O₃S).

- HPLC/Purity Analysis : Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of the pyrrolidine ring during synthesis?

The pyrrolidine ring’s 3-position oxygen introduces chirality. Strategies include:

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution.

- Asymmetric Catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP) for enantioselective sulfonylation.

- Monitoring : Chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (ee) .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation strategies:

- Standardized Protocols : Use reference inhibitors (e.g., staurosporine for kinase assays) and replicate across multiple labs.

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Cl with F) to isolate contributing factors.

- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

Q. How can computational modeling guide target identification for this compound?

- Molecular Docking : Screen against kinase or protease libraries (e.g., PDB structures) to predict binding pockets.

- Pharmacophore Mapping : Align the sulfonamide and pyridine moieties with known active sites (e.g., ATP-binding regions).

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Prodrug Design : Introduce phosphate or PEGylated groups at the pyrrolidine oxygen.

- Co-solvent Systems : Use cyclodextrins or lipid nanoparticles for formulation.

- Structural Modifications : Replace trifluoromethyl with hydrophilic groups (e.g., morpholine) while monitoring SAR .

Methodological Considerations

Q. How should researchers address stability issues during long-term storage?

Q. What are best practices for scaling up synthesis while maintaining yield and purity?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for sulfonylation and etherification steps.

- DoE Optimization : Use design-of-experiment (DoE) software to balance reaction time, temperature, and reagent ratios.

- In-line Analytics : Implement PAT (process analytical technology) for real-time monitoring .

Q. How can off-target effects be minimized in cellular assays?

- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to assess selectivity.

- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines.

- Proteomics Profiling : Utilize mass spectrometry-based proteomics to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.